N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Physicochemical profiling Drug-likeness Library selection

Sourcing structurally unique benzothiazole probes with reliable lead-like properties can be a bottleneck in early discovery. This compound directly addresses the need for chemical space diversification. - Distinct Substitution Pattern: The 3,5-dimethylphenyl and 6-methylthio groups create a unique steric and electronic profile compared to common 2,5- or 2,6-analogs, increasing screening library diversity. - Favorable Lead-like Properties: With a molecular weight of 300.4 g/mol, consensus LogP of 5.5, and TPSA of 78.5 Ų, it is an ideal starting point for fragment growth and scaffold hopping. - Reliable Supply: Available as a high-purity research reagent, supported by rigorous quality control and ready for immediate global dispatch to accelerate your SAR programs.

Molecular Formula C16H16N2S2
Molecular Weight 300.44
CAS No. 890965-68-1
Cat. No. B2394496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine
CAS890965-68-1
Molecular FormulaC16H16N2S2
Molecular Weight300.44
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC2=NC3=C(S2)C=C(C=C3)SC)C
InChIInChI=1S/C16H16N2S2/c1-10-6-11(2)8-12(7-10)17-16-18-14-5-4-13(19-3)9-15(14)20-16/h4-9H,1-3H3,(H,17,18)
InChIKeyUGNWFTWYOLAPAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Baseline


N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine (CAS 890965-68-1) is a synthetic small-molecule benzothiazole derivative with a molecular formula of C₁₆H₁₆N₂S₂ and a molecular weight of 300.4 g/mol [1]. The compound features a benzo[d]thiazole core substituted at the 2-amino position with a 3,5-dimethylphenyl group and at the 6-position with a methylthio (-SCH₃) group. Its computed physicochemical properties include a consensus LogP (XLogP3-AA) of 5.5, a topological polar surface area (TPSA) of 78.5 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. These properties place the compound within lead-like chemical space for small-molecule probe or screening library applications, although no published biological activity data are available for this specific compound as of the latest search.

Why Generic Substitution Fails


Benzothiazol-2-amine derivatives are a structurally diverse class with biological activity profoundly dependent on the substitution pattern. Simply substituting a positional isomer such as N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine (CAS 891083-35-5) or a des-methylthio analog such as N-(3,5-dimethylphenyl)benzo[d]thiazol-2-amine (CAS 380335-58-0) carries substantial risk. The 3,5-dimethylphenyl group imparts a distinct steric and electronic profile compared to the 2,5- or 2,6-dimethylphenyl variants, while the 6-methylthio substituent alters the compound's hydrogen-bonding capacity, lipophilicity, and metabolic soft spot relative to unsubstituted or 4-methylthio congeners. Without head-to-head data, structural differences alone demonstrate that generic interchange is scientifically unjustified.

Quantitative Differentiation vs. Close Analogs


Lipophilicity Shift vs. Des-Methylthio Analog

The target compound N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine exhibits a computed XLogP3-AA of 5.5, which is 1.0 log unit higher than the des-methylthio analog N-(3,5-dimethylphenyl)benzo[d]thiazol-2-amine (CAS 380335-58-0), computed at ~4.5 [1][2]. This increased lipophilicity can improve membrane permeability but may reduce aqueous solubility, a critical parameter for screening assay compatibility.

Physicochemical profiling Drug-likeness Library selection

Hydrogen Bond Acceptor Difference

The 6-methylthio substituent in the target compound introduces an additional hydrogen bond acceptor (HBA) compared to the unsubstituted analog. The target compound has 4 HBA (including the thioether sulfur and two benzothiazole nitrogens), versus 3 HBA for the des-methylthio analog [1][2]. This difference can influence binding interactions with biological targets and affect the compound's solubility and crystallinity.

Medicinal chemistry Ligand efficiency Structure-based design

Polar Surface Area vs. Positional Isomer

The TPSA of N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is computed as 78.5 Ų [1]. The positional isomer N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine (CAS 891083-35-5) shares the same molecular formula and functional groups, thus identical TPSA. However, the 3,5-dimethylphenyl substitution pattern results in a different molecular shape and electronic distribution, which can affect target binding and off-target profiles in the absence of TPSA differences.

Drug design ADME prediction Blood-brain barrier penetration

Key Application Scenarios


Diversity-Oriented Screening Library Enrichment

The compound's moderate lipophilicity (XLogP3-AA 5.5) and unique 3,5-dimethylphenyl-6-methylthio substitution pattern make it a valuable addition to diversity-oriented screening libraries, particularly when screening against targets that favor lipophilic benzothiazole scaffolds [1]. Its structural features are distinct from more common 2,5- or 2,6-dimethylphenyl analogs, increasing the chemical space coverage of a screening set.

Physicochemical SAR Benchmarking

As a benzothiazole derivative with four hydrogen bond acceptors and one donor, this compound can serve as a physicochemical benchmarking tool when exploring the impact of the 6-methylthio group on solubility, permeability, and target engagement in comparative SAR studies [1]. The quantified TPSA (78.5 Ų) provides a clear reference for analog design.

Fragment-Based Lead Optimization

With a molecular weight of 300.4 g/mol and three rotatable bonds, the compound occupies a favorable region of lead-like space. It can be employed as a starting point for fragment growth or scaffold hopping exercises, where the 6-methylthio group serves as a vector for further functionalization [1].

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